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Compound of Interest

Compound Name: 3-(3-Chlorophenyl)propan-1-ol

Cat. No.: B1600271 Get Quote

Executive Summary
This technical guide provides a comprehensive analysis of the key spectroscopic data for 3-(3-
Chlorophenyl)propan-1-ol (CAS No: 22991-03-3), a significant chemical intermediate.[1][2]

This document is intended for researchers, scientists, and professionals in drug development

who require a detailed understanding of the structural characterization of this molecule. It is

important to note that experimentally-derived spectra for this specific compound are not widely

available in public databases. Therefore, this guide leverages established spectroscopic

principles, computational predictions, and comparative data from analogous structures to

present a robust and scientifically grounded interpretation of its expected Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Overview
3-(3-Chlorophenyl)propan-1-ol is an aromatic alcohol with the molecular formula C₉H₁₁ClO

and a molecular weight of approximately 170.64 g/mol .[2][3] Its structure consists of a propan-

1-ol chain attached to a benzene ring at position 3, with a chlorine atom substituted at the

meta-position of the ring. This unique arrangement of functional groups—a primary alcohol, an

alkyl chain, and a chlorinated aromatic ring—gives rise to a distinct spectroscopic fingerprint,

which is critical for its identification and quality control in synthetic applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an

organic molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra,

providing a roadmap for structural verification.

Predicted ¹H NMR Spectroscopy
The proton NMR spectrum of 3-(3-Chlorophenyl)propan-1-ol is expected to show distinct

signals for the aromatic protons, the three methylene groups of the propanol chain, and the

hydroxyl proton. The signals are predicted based on the known chemical shift effects of the

chloro- and alkyl- substituents on the aromatic ring and the electronegativity of the hydroxyl

group.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (Solvent: CDCl₃)

Proton Label
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

H-a (OH) ~1.5 - 2.5 Singlet (broad) - 1H

H-b (-CH₂-O) ~3.70 Triplet ~6.5 2H

H-c (-CH₂-) ~1.90 Quintet ~7.0 2H

H-d (Ar-CH₂-) ~2.72 Triplet ~7.5 2H

H-Ar ~7.10 - 7.25 Multiplet - 4H

Interpretation and Rationale:

Hydroxyl Proton (H-a): The hydroxyl proton signal is typically a broad singlet and its chemical

shift can vary depending on concentration and temperature due to hydrogen bonding.

Methylene Protons (H-b, H-c, H-d): The three methylene groups form a coupled system.

H-b: These protons are adjacent to the electronegative oxygen atom, causing them to be

the most downfield of the aliphatic signals. They are split into a triplet by the neighboring

H-c protons.
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H-c: This central methylene group is coupled to both H-b and H-d. The resulting signal is

expected to be a quintet (or a multiplet resembling a quintet).

H-d: These benzylic protons are deshielded by the aromatic ring and appear as a triplet

due to coupling with H-c.

Aromatic Protons (H-Ar): The four protons on the meta-substituted ring will produce a

complex multiplet in the aromatic region. The electron-withdrawing nature of the chlorine

atom will influence the precise shifts of the individual aromatic protons.

Caption: Molecular structure of 3-(3-Chlorophenyl)propan-1-ol with proton labels.

Predicted ¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals,

corresponding to the nine carbon atoms in the molecule. The chemical shifts are predicted

based on standard values for aromatic and aliphatic carbons, with adjustments for substituent

effects.

Table 2: Predicted ¹³C NMR Chemical Shifts (Solvent: CDCl₃)
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Carbon Atom
Predicted Chemical Shift
(δ, ppm)

Rationale

C-1 (Ar-C-Cl) ~134.5
Aromatic C attached to Cl

(ipso-carbon), downfield shift.

C-2 (Ar-C) ~130.0 Aromatic C ortho to Cl.

C-3 (Ar-C-C) ~144.0
Aromatic C attached to the

propyl chain (ipso-carbon).

C-4 (Ar-C) ~128.5 Aromatic C para to Cl.

C-5 (Ar-C) ~126.5 Aromatic C ortho to Cl.

C-6 (Ar-C) ~127.0 Aromatic C meta to Cl.

C-7 (Ar-CH₂) ~32.0
Benzylic carbon, slightly

deshielded by the ring.

C-8 (-CH₂-) ~34.0 Aliphatic carbon.

C-9 (-CH₂-O) ~62.0
Carbon attached to oxygen,

significantly deshielded.

Infrared (IR) Spectroscopy
IR spectroscopy is an effective tool for identifying the functional groups present in a molecule.

The IR spectrum of 3-(3-Chlorophenyl)propan-1-ol will be dominated by absorptions from the

O-H, C-H, C-O, and C-Cl bonds, as well as the aromatic ring.

Table 3: Predicted IR Absorption Frequencies
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Wavenumber
(cm⁻¹)

Vibration Type Intensity Functional Group

3500 - 3200 O-H stretch Strong, Broad Alcohol

3100 - 3000 C-H stretch (sp²) Medium Aromatic C-H

3000 - 2850 C-H stretch (sp³) Strong Aliphatic C-H

1600 - 1475 C=C stretch Medium-Weak Aromatic Ring

1300 - 1000 C-O stretch Strong Primary Alcohol

800 - 600 C-Cl stretch Strong Aryl Halide

Interpretation:

The most prominent feature will be the broad, strong absorption band in the 3500-3200 cm⁻¹

region, which is characteristic of the hydrogen-bonded O-H stretch of the alcohol.

Strong peaks just below 3000 cm⁻¹ will confirm the presence of the aliphatic propyl chain.

Weaker absorptions just above 3000 cm⁻¹ and in the 1600-1475 cm⁻¹ region are indicative

of the aromatic ring.

A strong C-O stretching band will appear in the fingerprint region, typically around 1050

cm⁻¹.

The C-Cl stretch is expected at lower wavenumbers, in the 800-600 cm⁻¹ range.

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular

weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Molecular Ion and Fragmentation
The molecular ion peak ([M]⁺˙) for C₉H₁₁ClO is expected at a mass-to-charge ratio (m/z) of

170, with a characteristic isotopic peak at m/z 172 ([M+2]⁺˙) of approximately one-third the
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intensity, confirming the presence of one chlorine atom. The fragmentation is predicted to

proceed through established pathways for alcohols and aromatic compounds.

Table 4: Predicted Key Mass Spectrometry Fragments

m/z
Proposed
Fragment Ion

Neutral Loss
Fragmentation
Pathway

170/172 [C₉H₁₁ClO]⁺˙ - Molecular Ion ([M]⁺˙)

152/154 [C₉H₉Cl]⁺˙ H₂O
Dehydration (loss of

water)

139/141 [C₈H₈Cl]⁺ •CH₂OH Alpha-cleavage

125 [C₇H₆Cl]⁺ •C₂H₅ Benzylic cleavage

111 [C₆H₄Cl]⁺ •C₃H₇O
Cleavage of the

propyl-alcohol chain

91 [C₇H₇]⁺ •Cl, •C₂H₄
Rearrangement and

loss of chloroethene

Proposed Fragmentation Workflow:

The primary fragmentation pathways are initiated by the molecular ion (m/z 170/172). Key

fragmentation events include:

Loss of Water: A common fragmentation for alcohols, leading to the ion at m/z 152/154.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom results in the loss

of a •CH₂OH radical, yielding a stable benzylic-type carbocation at m/z 139/141.

Benzylic Cleavage: Cleavage at the benzylic position can lead to the formation of a

chlorotropylium ion or related fragments around m/z 125.
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Caption: Proposed major fragmentation pathways for 3-(3-Chlorophenyl)propan-1-ol in EI-

MS.

Standard Experimental Protocols
To acquire the data discussed in this guide, the following standard methodologies are

recommended.

NMR Spectroscopy Acquisition
Sample Preparation: Dissolve 5-10 mg of 3-(3-Chlorophenyl)propan-1-ol in ~0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal

standard.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters

include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. A larger number of

scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

IR Spectroscopy Acquisition
Sample Preparation: As the compound is a liquid, a neat spectrum can be obtained by

placing a thin film of the sample between two sodium chloride (NaCl) or potassium bromide

(KBr) plates.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
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Acquisition: Scan the sample typically from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum

of the clean plates should be acquired and subtracted from the sample spectrum.

GC-MS Analysis
Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the compound in a volatile

solvent like dichloromethane or ethyl acetate.

Gas Chromatography (GC):

Injector: Use a split/splitless inlet at 250°C.

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 5% phenyl-

methylpolysiloxane) is suitable.

Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and

hold for 5 minutes.

Mass Spectrometry (MS):

Ionization: Use standard Electron Ionization (EI) at 70 eV.

Mass Analyzer: Scan a mass range from m/z 40 to 300.

Conclusion
This guide provides a detailed, albeit predictive, spectroscopic characterization of 3-(3-
Chlorophenyl)propan-1-ol. The outlined NMR, IR, and MS data serve as a robust framework

for the identification and structural verification of this compound. By understanding the

correlation between the molecular structure and its spectral output, researchers can confidently

employ these analytical techniques for quality assessment and reaction monitoring in their

synthetic and developmental workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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